molecular formula C16H16O4 B7792917 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one

Cat. No.: B7792917
M. Wt: 272.29 g/mol
InChI Key: LMFMQRALTRFWRK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one is an organic compound characterized by the presence of both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 2,5-dimethylphenol.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.

    Biological Studies: It is investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethan-1-one involves:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: It may interact with cellular proteins and enzymes involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenoxyethan-1-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethan-1-one: Contains a single methyl group, potentially altering its chemical properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2,5-dimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-3-4-11(2)16(7-10)20-9-15(19)13-6-5-12(17)8-14(13)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFMQRALTRFWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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